molecular formula C16H8N6O5S B3892265 5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline

5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline

Cat. No.: B3892265
M. Wt: 396.3 g/mol
InChI Key: CYFXLLMQTDNDOS-UHFFFAOYSA-N
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Description

The compound “5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of medicinal chemistry for their diverse biological activities . The molecule also contains a 1,3,4-oxadiazole ring, another type of heterocycle, which is known for its wide range of biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the nitro groups and the 1,3,4-oxadiazol-2-yl group. Nitro groups are electron-withdrawing and can participate in a variety of reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many quinoline and 1,3,4-oxadiazole derivatives exhibit biological activity, often through interactions with proteins or enzymes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the known biological activities of quinoline and 1,3,4-oxadiazole derivatives, this compound could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-(5,7-dinitroquinolin-8-yl)sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N6O5S/c23-21(24)11-7-12(22(25)26)14(13-10(11)4-2-6-18-13)28-16-20-19-15(27-16)9-3-1-5-17-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFXLLMQTDNDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SC3=C(C=C(C4=C3N=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline
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5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline
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5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline
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5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline
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Reactant of Route 6
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5,7-dinitro-8-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}quinoline

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